molecular formula C22H30N4O B5534935 2-isopropyl-9-[(3-methylquinoxalin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

2-isopropyl-9-[(3-methylquinoxalin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5534935
M. Wt: 366.5 g/mol
InChI Key: WKCUNTDNCVSIRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecanes, which are structurally related to the compound , involves divergent methods that allow for the efficient introduction of a variety of substituents. Notably, the key step in these syntheses often involves a Michael addition reaction, which is crucial for building the spirocyclic framework of these compounds. For example, Hanbiao Yang et al. (2008) described a practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the versatility of this approach (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by a spirocyclic core, which significantly influences their chemical behavior and interactions. These structures often exhibit non-planar conformations, as seen in studies like the one by Chenglu Zhang et al. (2008), who provided detailed NMR characterization of similar compounds, shedding light on the structural intricacies of these molecules (Zhang et al., 2008).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives participate in various chemical reactions that underscore their reactivity and potential utility in synthetic chemistry. For instance, the spirocyclic framework allows for reactions such as annulation, as demonstrated by Calum Macleod et al. (2006), who reported on the microwave-assisted solid-phase synthesis of related compounds, showcasing the diverse chemical reactivity of these molecules (Macleod et al., 2006).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular architecture. Lin Yuan et al. (2017) discussed the crystal structure and biological activity of a related compound, providing insights into the physical characteristics and potential applications of these molecules (Yuan et al., 2017).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives, including their reactivity, stability, and interactions with various reagents, are crucial for understanding their potential applications. The work by M. Islam et al. (2017) on the stereoselective synthesis of diazaspiro[5.5]undecane derivatives illustrates the importance of these properties in the development of new synthetic methodologies (Islam et al., 2017).

properties

IUPAC Name

9-[(3-methylquinoxalin-2-yl)methyl]-2-propan-2-yl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c1-16(2)26-15-22(9-8-21(26)27)10-12-25(13-11-22)14-20-17(3)23-18-6-4-5-7-19(18)24-20/h4-7,16H,8-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCUNTDNCVSIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CN3CCC4(CCC(=O)N(C4)C(C)C)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-9-[(3-methylquinoxalin-2-YL)methyl]-2,9-diazaspiro[5.5]undecan-3-one

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